2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethanol
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Overview
Description
2-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-(3-METHOXYPHENYL)ETHAN-1-OL is a complex organic compound that features a piperazine ring substituted with a 2,5-dimethylphenyl group and a 3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-(3-METHOXYPHENYL)ETHAN-1-OL typically involves multiple steps. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (piperazine), and a phenol derivative. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-(3-METHOXYPHENYL)ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
Scientific Research Applications
2-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-(3-METHOXYPHENYL)ETHAN-1-OL has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of biological pathways and interactions, particularly those involving neurotransmitters and receptors.
Mechanism of Action
The mechanism of action of 2-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-(3-METHOXYPHENYL)ETHAN-1-OL involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. This can lead to changes in mood, cognition, and behavior, making it a potential candidate for treating various neurological and psychiatric conditions .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also acts on serotonin receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by acting on alpha-adrenergic receptors.
Urapidil: An antihypertensive agent that also targets alpha-adrenergic receptors.
Uniqueness
2-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-(3-METHOXYPHENYL)ETHAN-1-OL is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct pharmacological properties compared to other similar compounds. Its combination of a 2,5-dimethylphenyl group and a 3-methoxyphenyl group may result in unique interactions with molecular targets, leading to different therapeutic effects and side effect profiles .
Properties
Molecular Formula |
C21H28N2O2 |
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Molecular Weight |
340.5 g/mol |
IUPAC Name |
2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C21H28N2O2/c1-16-7-8-17(2)20(13-16)23-11-9-22(10-12-23)15-21(24)18-5-4-6-19(14-18)25-3/h4-8,13-14,21,24H,9-12,15H2,1-3H3 |
InChI Key |
GIWYHGDLTUSFSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC(C3=CC(=CC=C3)OC)O |
Origin of Product |
United States |
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